molecular formula C24H44O6 B1682156 Sorbitan monooleate CAS No. 1338-43-8

Sorbitan monooleate

Cat. No.: B1682156
CAS No.: 1338-43-8
M. Wt: 428.6 g/mol
InChI Key: NWGKJDSIEKMTRX-BFWOXRRGSA-N
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Mechanism of Action

Target of Action

Sorbitan monooleate, also known as Span 80, primarily targets the interface between oil and water in various products . It acts as a non-ionic surfactant, meaning it reduces the surface tension between two substances, allowing them to mix more easily .

Mode of Action

this compound interacts with its targets by acting as an emulsifier, which helps mix oil and water. It achieves this by reducing the surface tension between the oil and water molecules, allowing them to combine more readily . This results in a stable emulsion, where tiny droplets of one liquid are dispersed in another .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the process of emulsification. This process involves the dispersion of one liquid in another immiscible liquid. This compound, being a surfactant, lowers the surface tension between the two liquids, allowing them to mix .

Pharmacokinetics

As a surfactant, it is known to influence the absorption and distribution of drugs in the body by improving their solubility .

Result of Action

The primary result of this compound’s action is the formation of a stable emulsion. This can improve the texture, appearance, and shelf life of various products . In pharmaceuticals, it can enhance the solubility of poorly soluble drugs, improving their bioavailability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH, and temperature can affect its emulsifying properties . It is also worth noting that this compound is soluble in 2-ethoxy ethanol, methanol, ethanol, and ether, and should be stored at room temperature .

Safety and Hazards

Sorbitan Monooleate is safe for all animal species at the proposed maximum content of 85 mg/kg complete feed . It is not expected to pose a risk for the consumer under the proposed conditions of use . This compound is irritant to skin and eyes and it is not considered a skin sensitiser . Users are unlikely to be exposed to this compound via inhalation .

Future Directions

The Sorbitan Monooleate market is projected to experience significant growth from 2024 to 2031, fueled by various factors including technological advancements, rising demand for this compound, and favorable government policies .

Chemical Reactions Analysis

Sorbitan monooleate primarily undergoes esterification reactions. It can also participate in other types of reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Substitution reactions can occur, where the oleate group is replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Sorbitan monooleate is part of a family of sorbitan esters, which include:

This compound is unique due to its specific HLB value and its ability to form water-in-oil emulsions, making it particularly useful in applications requiring lipophilic emulsifiers .

Properties

CAS No.

1338-43-8

Molecular Formula

C24H44O6

Molecular Weight

428.6 g/mol

IUPAC Name

[(2R)-2-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1

InChI Key

NWGKJDSIEKMTRX-BFWOXRRGSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Appearance

Solid powder

Color/Form

AMBER LIQUID

1338-43-8
9015-08-1

physical_description

Liquid
Yellow to amber liquid;  [Merck Index] Clear deep brownish-yellow viscous liquid;  [MSDSonline]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

SOL IN MOST MINERAL & VEGETABLE OILS;  INSOL IN ACETONE;  SLIGHTLY SOL IN ETHER;  DISPERSIBLE IN WATER

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

sorbitan monooleate
sorbitan oleate
Span 80

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Molecular dynamics simulations have been employed to investigate the structural properties of Sorbitan Monooleate in reverse micelles. [] These simulations provide insights into the arrangement of this compound molecules at the oil-water interface, interactions with water and oil molecules, and the role of hydrogen bonding in micelle formation.

A: Research on the pharmacokinetics of this compound in humans is limited due to its primary use as a topical and oral pharmaceutical excipient. [] After oral administration, a portion of this compound can be hydrolyzed in the gut, and the resulting fatty acids and sorbitol are absorbed and metabolized via normal pathways. [] The unhydrolyzed portion is likely excreted in feces.

A: this compound is primarily used as an excipient in drug formulations to enhance the delivery of active pharmaceutical ingredients. Its efficacy is typically evaluated in the context of improving the stability, solubility, or bioavailability of the incorporated drug rather than as a stand-alone therapeutic agent. [, , ]

ANone: Resistance mechanisms are not applicable to this compound as it is not a drug with a specific biological target.

A: While not inherently a targeting agent, this compound can be incorporated into drug delivery systems designed to improve drug targeting. [, ] For example, it can be used in the formulation of nanoparticles, microemulsions, or liposomes intended for targeted delivery to specific tissues or cells.

A: this compound finds applications across diverse disciplines, necessitating interdisciplinary collaborations:* Pharmaceutics and Material Science: Formulation scientists collaborate with material scientists to develop novel drug delivery systems using this compound-based microemulsions, nanoparticles, and nanofibers. [, , ]* Food Science and Chemistry: Food technologists work with chemists to optimize the stability and texture of food emulsions containing this compound. [] * Cosmetics and Colloid Science: Cosmetics chemists collaborate with colloid scientists to understand the interfacial behavior of this compound in emulsions for creams, lotions, and other cosmetic products. [, ]

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